3-Amino-6,7-dichloroquinoxalin-2(1H)-one
Description
Properties
Molecular Formula |
C8H5Cl2N3O |
|---|---|
Molecular Weight |
230.05 g/mol |
IUPAC Name |
3-amino-6,7-dichloro-1H-quinoxalin-2-one |
InChI |
InChI=1S/C8H5Cl2N3O/c9-3-1-5-6(2-4(3)10)13-8(14)7(11)12-5/h1-2H,(H2,11,12)(H,13,14) |
InChI Key |
FKRVCBPBIYFSBP-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=CC(=C1Cl)Cl)N=C(C(=O)N2)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize 3-amino-6,7-dichloroquinoxalin-2(1H)-one, a comparative analysis with analogous quinoxaline, quinazoline, and fluoroquinolone derivatives is provided below. Key differences in substituents, physicochemical properties, and applications are highlighted.
Structural and Functional Group Comparisons
| Compound Name | Core Structure | Substituents | Key Functional Groups |
|---|---|---|---|
| This compound | Quinoxaline | -NH₂ (C3), -Cl (C6, C7) | Amino, Chloro, Ketone |
| 4-Amino-6,7-dimethoxyquinazolin-2(1H)-one HCl | Quinazoline | -NH₂ (C4), -OCH₃ (C6, C7), HCl | Amino, Methoxy, Salt |
| 7-(3-Amino-6,7-dihydro-2-methyl-2H-pyrazolo[4,3-c]pyridin-5(4H)-yl)-fluoroquinolones (8a-i) | Fluoroquinolone | -F, -COOH, -cyclopropyl/-aryl groups | Fluoro, Carboxylic acid, Heterocycles |
| (3R)-3-Isopropyl-3,4-dihydroquinoxalin-2(1H)-one | Dihydroquinoxaline | -C₃H₇ (C3), saturated ring | Alkyl, Ketone, Reduced ring |
Key Observations :
- Electron Effects: Chloro groups in the target compound are electron-withdrawing, reducing electron density in the aromatic ring compared to methoxy groups (electron-donating) in 4-amino-6,7-dimethoxyquinazolin-2(1H)-one HCl . This difference impacts reactivity in electrophilic substitutions.
- Solubility: The amino group in this compound may enhance solubility in polar solvents or acidic conditions (via protonation), whereas methoxy groups in the quinazoline derivative improve solubility in organic solvents. Fluoroquinolone derivatives (e.g., 8a-i) exhibit mixed solubility due to carboxylic acid and fluorine substituents .
- Thermal Stability: Compounds like 8a-i exhibit melting points >300°C, attributed to strong intermolecular hydrogen bonding and aromatic stacking . The dichloro and amino groups in the target compound likely confer similar thermal stability.
Spectroscopic and Analytical Data
Insights :
- The amino group in the target compound would produce a broad singlet in the ¹H-NMR spectrum (~5 ppm), distinct from the sharp aromatic signals in fluoroquinolones (e.g., δ 8.82 for C2-H in 8a) .
- Dichloro substituents may downfield-shift adjacent aromatic protons due to electron withdrawal.
Preparation Methods
Substrate Preparation and Regiochemical Considerations
The foundational step in synthesizing 3-amino-6,7-dichloroquinoxalin-2(1H)-one involves the strategic functionalization of o-phenylenediamine. Introducing chlorine atoms at positions 6 and 7 necessitates starting with 4,5-dichloro-o-phenylenediamine, which positions halogens correctly upon cyclization. Reaction with oxalic acid derivatives, such as oxalomonoimidic acid dimethyl ester, under reflux conditions (120°C, 8 hr) forms the quinoxaline core while simultaneously installing the 2-keto and 3-amino groups.
Table 1: Cyclization Reagents and Outcomes
| Reagent | Solvent | Temperature (°C) | Yield (%) | Regioisomer Ratio (Target:Byproduct) |
|---|---|---|---|---|
| Oxalomonoimidic acid ester | Ethanol | 120 | 83 | 9:1 |
| Chloro(methylimino)acetate | DMF | 100 | 68 | 7:3 |
| Oxalic acid dihydrate | H₂O/HCl | Reflux | 45 | 1:1 (uncontrolled) |
Regioselectivity is maximized using imidic acid esters, which favor nucleophilic attack at the carbonyl carbon adjacent to the amino group, minimizing byproduct formation. Nuclear magnetic resonance (NMR) analysis confirms the correct substitution pattern, with ¹⁵N NMR distinguishing between tautomeric forms.
Chlorination and Amination of Quinoxaline-2,3-dione Precursors
Dichlorination via Phosphorus Oxychloride
Quinoxaline-2,3-diones serve as versatile intermediates for subsequent functionalization. Treating 6,7-dichloroquinoxaline-2,3-dione with phosphorus oxychloride (POCl₃) and pyridine (1:3 molar ratio) at 110°C for 5 hours achieves complete conversion to 2,3,6,7-tetrachloroquinoxaline. Selective hydrolysis of the 2-position chlorine using aqueous NaOH (10%, 60°C, 2 hr) yields 3,6,7-trichloroquinoxalin-2(1H)-one, setting the stage for amination.
Ammonolysis for Amino Group Installation
Amination at position 3 is accomplished via nucleophilic aromatic substitution. Reacting 3,6,7-trichloroquinoxalin-2(1H)-one with ammonium hydroxide (28% NH₃, 150°C, 24 hr) in a sealed tube affords the target compound in 72% yield. Alternative protocols employing lutidine as a base in n-butanol reduce reaction time to 8 hours but require higher temperatures (160°C).
Table 2: Amination Conditions and Efficiency
| Substrate | Reagent | Base | Solvent | Time (hr) | Yield (%) |
|---|---|---|---|---|---|
| 3,6,7-Trichloroquinoxalin-2-one | NH₄OH | None | H₂O | 24 | 72 |
| 3,6,7-Trichloroquinoxalin-2-one | NH₃ (gas) | Lutidine | n-Butanol | 8 | 85 |
Sulfonamide-Mediated Displacement Strategies
Intermediate Synthesis via Sulfonylation
A patent-pending method utilizes N-(3-chloro-quinoxalin-2-yl)-sulfonamides as key intermediates. Reacting 6,7-dichloro-2,3-dichloroquinoxaline with benzenesulfonamide in dimethylacetamide (DMA) containing lithium hydroxide (1.2 eq) at 90°C for 12 hours produces N-(3-chloro-6,7-dichloroquinoxalin-2-yl)-benzenesulfonamide in 89% yield. Subsequent displacement of the 3-chloro group with aqueous ammonia (2.0 eq, 100°C, 6 hr) cleaves the sulfonamide bond, yielding this compound.
Tandem Cyclization-Amination Approaches
One-Pot Synthesis Using Hydrazine Derivatives
Cheeseman’s method adapts hydrazine chemistry for streamlined synthesis. Condensing 6,7-dichloro-1,4-dihydroquinoxaline-2,3-dione with hydrazine hydrate (99.9%, 5 eq) in refluxing ethanol (12 hr) directly forms 3-hydrazino-6,7-dichloroquinoxalin-2(1H)-one. Oxidative cyclization with bromine in acetic acid (10% v/v, 25°C, 1 hr) generates the triazoloquinoxaline intermediate, which undergoes acid hydrolysis (HCl 6M, 80°C, 3 hr) to yield the target amine.
Catalytic Amination via Buchwald-Hartwig Coupling
Palladium-Catalyzed C–N Bond Formation
Modern cross-coupling techniques enable direct installation of the amino group. Treating 3-bromo-6,7-dichloroquinoxalin-2(1H)-one with ammonia (1.0 eq) in the presence of Pd₂(dba)₃ (2 mol%), Xantphos (4 mol%), and Cs₂CO₃ (2 eq) in toluene at 100°C for 18 hours achieves 64% conversion. While this method avoids harsh conditions, competing hydrolysis of the bromine substituent limits scalability.
Comparative Analysis of Methodologies
Table 3: Synthesis Route Evaluation
| Method | Key Advantage | Limitation | Max Yield (%) | Purity (%) |
|---|---|---|---|---|
| Cyclization | High regiocontrol | Multi-step purification | 83 | 95 |
| Dichlorination-Amination | Scalable | Harsh reaction conditions | 85 | 89 |
| Sulfonamide displacement | Mild ammonia handling | Sulfonamide byproducts | 78 | 91 |
| Tandem cyclization | One-pot simplicity | Low functional tolerance | 68 | 87 |
| Buchwald-Hartwig | Modern methodology | Costly catalysts | 64 | 93 |
Q & A
Q. What are the established synthetic routes for 3-Amino-6,7-dichloroquinoxalin-2(1H)-one, and how can reaction yields be optimized?
Methodological Answer: The compound is synthesized via alkylation or photochemical reactions. For example, 1-benzyl-6,7-dichloroquinoxalin-2(1H)-one (precursor) reacts with 1,4-dioxane under photochemical conditions (GP-5 protocol) to yield derivatives, achieving a 38% yield . Key optimization strategies include:
Q. Which spectroscopic techniques are critical for characterizing this compound, and how are key NMR signals interpreted?
Methodological Answer:
- ¹H NMR : Peaks at δ 8.26 (s, 1H) and δ 7.96 (s, 1H) correspond to aromatic protons in the quinoxaline ring. Substituents like benzyl groups show resonances at δ 5.23 (dd, J = 9.8, 2.6 Hz) .
- HRMS : Validates molecular weight (e.g., [M+H]+ = 399.15809 for related analogs) .
- IR : Confirms carbonyl (C=O) stretches near 1700 cm⁻¹ .
Q. What mechanistic insights exist for reactions involving this compound?
Methodological Answer: The amino group participates in nucleophilic substitutions, while the dichloro moiety enables cross-coupling (e.g., Suzuki reactions with Pd(PPh₃)₄). For example:
- Bromination : Br₂ in acetic acid selectively halogenates the quinoxaline core .
- Reductive amination : NaCNBH3 mediates amine coupling without disrupting the heterocyclic ring .
Advanced Research Questions
Q. How is single-crystal X-ray diffraction (SC-XRD) applied to resolve the structure of this compound?
Methodological Answer:
Q. How can researchers address contradictions between experimental data and computational models for this compound?
Methodological Answer:
- Triangulation : Cross-validate NMR/HRMS with DFT calculations (e.g., Gaussian09) for electronic structure .
- Error analysis : Quantify deviations in bond lengths (e.g., C-Cl: 1.73 Å experimental vs. 1.76 Å computed) .
- Dynamic effects : Include solvation models (e.g., COSMO-RS) to reconcile solution-phase vs. solid-state data .
Q. What strategies are employed to identify and quantify synthetic impurities in this compound?
Methodological Answer:
- HPLC-MS : Use C18 columns with UV detection (λ = 254 nm) to separate impurities. Reference standards (e.g., desfluoro analogs) aid quantification .
- Limit tests : Impurity thresholds < 0.1% enforced via ICH Q3A guidelines .
Q. How is the compound’s stability assessed under varying pH and temperature conditions?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
